Tolyl Isocyanate
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Overview
Description
Tolyl isocyanate, also known as 4-methylphenyl isocyanate, is an organic compound with the chemical formula CH₃C₆H₄NCO. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in the production of polyurethanes and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tolyl isocyanate is typically synthesized through the reaction of tolyl amine with phosgene (COCl₂). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield this compound and hydrogen chloride (HCl): [ \text{CH₃C₆H₄NH₂} + \text{COCl₂} \rightarrow \text{CH₃C₆H₄NCO} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosgene, which is a highly toxic and hazardous reagent. Therefore, the process requires stringent safety measures and specialized equipment to handle phosgene safely. An alternative method involves the use of oxalyl chloride as a safer phosgene substitute .
Chemical Reactions Analysis
Types of Reactions: Tolyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to form tolyl amine and carbon dioxide.
Polymerization: Reacts with diols or polyols to form polyurethanes.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines to form ureas.
Water: Reacts with water at room temperature to form tolyl amine and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
Scientific Research Applications
Tolyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the isocyanate functional group into molecules.
Biology: Used to study protein modifications and interactions by reacting with amino groups in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
Tolyl isocyanate exerts its effects through its highly reactive isocyanate group (-N=C=O). This group readily reacts with nucleophiles, such as hydroxyl and amino groups, to form stable covalent bonds. In biological systems, this compound can react with proteins, leading to the formation of protein adducts, which can trigger immune responses and hypersensitivity reactions .
Comparison with Similar Compounds
Phenyl Isocyanate: Similar structure but lacks the methyl group present in tolyl isocyanate.
Toluene Diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Methyl Isocyanate: Contains a methyl group but is more volatile and toxic compared to this compound.
Uniqueness of this compound: this compound is unique due to its specific reactivity and applications in the production of polyurethanes. Its methyl group provides distinct chemical properties compared to other isocyanates, making it valuable in various industrial and research applications .
Properties
CAS No. |
114772-51-1 |
---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.14728 |
Origin of Product |
United States |
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